molecular formula C14H17NO2 B2845880 N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide CAS No. 2411269-10-6

N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide

Cat. No.: B2845880
CAS No.: 2411269-10-6
M. Wt: 231.295
InChI Key: ANRUCFSAOICFCA-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide is a synthetic organic compound that features an indene moiety linked to an oxirane ring through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide typically involves the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Chain: The indene derivative is then reacted with an ethylating agent to introduce the ethyl chain.

    Formation of the Oxirane Ring: The final step involves the reaction of the ethylated indene derivative with an epoxidizing agent to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted oxirane derivatives.

Scientific Research Applications

N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The indene moiety may also contribute to the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxylate
  • N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-sulfonamide

Uniqueness

N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide is unique due to its specific combination of an indene moiety and an oxirane ring. This structural feature imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the oxirane ring allows for versatile chemical reactivity, while the indene moiety provides a rigid and stable framework.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(13-9-17-13)15-6-5-10-7-11-3-1-2-4-12(11)8-10/h1-4,10,13H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRUCFSAOICFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CCNC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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